
3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a piperidine ring, and a chromene moiety, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone core.
Attachment of the Chromene Moiety: The chromene moiety can be attached through a condensation reaction between a chromene derivative and the piperidine-quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes may also involve continuous flow reactors to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone N-oxides or chromene oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone or chromene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone, piperidine, or chromene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions can include halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or epoxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Chromene Derivatives: Compounds with similar chromene moieties, such as 4H-chromen-4-one and 2H-chromen-2-one.
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine-4-carboxylic acid and 1-benzylpiperidine.
Uniqueness
The uniqueness of 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one lies in its combination of the quinazolinone, piperidine, and chromene moieties, which confer distinct chemical properties and biological activities
特性
IUPAC Name |
3-[1-(4-oxochromene-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-19-12-21(30-20-10-4-2-8-17(19)20)23(29)25-11-5-6-15(13-25)26-14-24-18-9-3-1-7-16(18)22(26)28/h1-4,7-10,12,14-15H,5-6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKMWODHJATJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
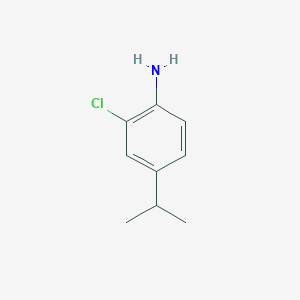
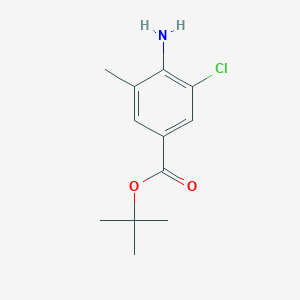
![2-[1-(4-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2785982.png)
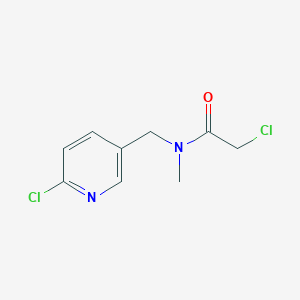
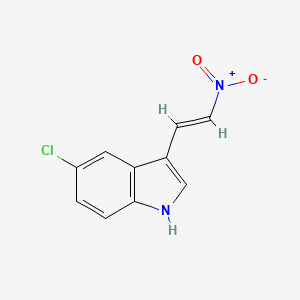
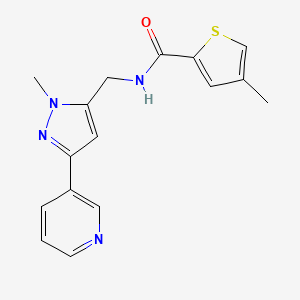
![3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2785987.png)
![3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2785988.png)
![3-(naphthalen-1-yl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2785991.png)
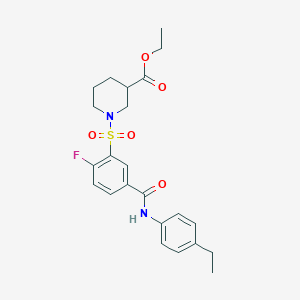
![2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B2785995.png)
![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2786003.png)
